2,4-Dinitrophenol dihydrogen phosphate
Description
2,4-Dinitrophenol dihydrogen phosphate is a phosphorylated derivative of 2,4-dinitrophenol (DNP), a compound widely studied for its role as an uncoupler of oxidative phosphorylation. DNP inhibits the formation of high-energy phosphate bonds (e.g., ATP) by disrupting the proton gradient across mitochondrial membranes, thereby diverting energy from ATP synthesis to heat production . This compound is implicated in metabolic studies, particularly in energy transfer mechanisms and inhibitor assays .
Properties
CAS No. |
2566-26-9 |
|---|---|
Molecular Formula |
C6H5N2O8P |
Molecular Weight |
264.09 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H5N2O8P/c9-7(10)4-1-2-6(16-17(13,14)15)5(3-4)8(11)12/h1-3H,(H2,13,14,15) |
InChI Key |
OABKEGPGBFWYDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OP(=O)(O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OP(=O)(O)O |
Synonyms |
2,4-dinitrophenol dihydrogen phosphate 2,4-dinitrophenylphosphate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and chemical properties of 2,4-dinitrophenol dihydrogen phosphate with structurally related phosphate esters:
*Note: The exact data for this compound is inferred from related compounds and biochemical studies .
Key Observations :
- Nitro Groups: The presence of two nitro groups in DNP derivatives increases electronegativity and reactivity compared to single-nitro or non-nitro analogs (e.g., 4-nitrophenyl diphenyl phosphate) .
- Phosphate Esterification : Ethyl or phenyl ester groups (e.g., in 2,4-dinitrophenyl diethyl phosphate) reduce acidity compared to dihydrogen phosphate, altering solubility and bioavailability .
Biochemical and Functional Comparisons
Mechanism of Action
- This compound: Acts as a metabolic uncoupler, disrupting ATP synthesis by dissipating the proton gradient in mitochondria. This is linked to its ability to interfere with phosphate bond energy .
- 2,4-Dinitrophenyl Diethyl Phosphate : Shares uncoupling activity but with reduced potency due to esterification, which limits membrane permeability .
- Dibutyl Hydrogen Phosphate : Detected in recycled textiles, it exhibits environmental persistence but lacks the uncoupling effects of DNP derivatives .
Toxicity and Inhibition
- DNP Derivatives: Highly toxic due to uncoupling activity, with this compound showing acute inhibition of spermatogenesis and mitochondrial phosphate transport .
- Non-Nitro Phosphates: Compounds like dimethyl phenyl phosphate exhibit lower toxicity but may act as esterase inhibitors in specific contexts .
Environmental and Industrial Relevance
- Environmental Presence: 2,4-Dinitrophenol and dibutyl hydrogen phosphate are detected in recycled textiles, highlighting their environmental persistence .
- Industrial Applications: Non-DNP phosphates (e.g., 4-isopropylphenyl diphenyl phosphate) are used as plasticizers or flame retardants, whereas DNP derivatives are restricted to research settings due to toxicity .
Table 1: Comparative Biochemical Effects
Sources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
